

The Multifaceted Therapeutic Potential of Rotundic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Rotundanonic acid*

Cat. No.: *B592887*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundic acid (RA), a naturally occurring pentacyclic triterpenoid found in plants of the *Ilex* genus, has emerged as a compound of significant interest in the field of pharmacology.^{[1][2]} Possessing a range of biological activities, RA has demonstrated notable potential in preclinical studies for the treatment of various diseases, particularly cancer and diabetes. This technical guide provides an in-depth overview of the current scientific knowledge on the biological activities of Rotundic acid, with a focus on its anticancer, anti-diabetic, anti-inflammatory, hepatoprotective, and antimicrobial properties. The information is presented to aid researchers and drug development professionals in their exploration of this promising natural compound.

Anticancer Activity

Rotundic acid has exhibited potent anticancer effects across a variety of cancer cell lines, with hepatocellular carcinoma (HCC) being a primary focus of research.^{[1][3][4]} Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.^{[1][5]}

Cytotoxicity and Antiproliferative Effects

Rotundic acid has demonstrated significant dose- and time-dependent inhibition of cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from

several studies are summarized in the table below.

Cell Line	Cancer Type	IC50 (μM)	Reference(s)
HepG2	Hepatocellular Carcinoma	34.04 ± 0.58	[1]
SMMC-7721	Hepatocellular Carcinoma	62.12 ± 1.16	[1]
HeLa	Cervical Cancer	> 50	[6]
A375	Malignant Melanoma	> 50	[6]
NCI-H446	Small Cell Lung Cancer	> 50	[6]
SPC-A1	Lung Adenocarcinoma	> 50	[6]
Cas3-MCF-7	Breast Cancer (caspase-3 transfected)	~12.5	[7]

Induction of Apoptosis

A key mechanism of Rotundic acid's anticancer activity is the induction of apoptosis, or programmed cell death. Studies have shown that RA can trigger apoptosis through both intrinsic and extrinsic pathways. This involves the modulation of key regulatory proteins such as the Bcl-2 family and caspases. Specifically, RA has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3][6] This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of the executioner caspase-3.[3][7]

Cell Cycle Arrest

Rotundic acid has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. In HepG2 hepatocellular carcinoma cells, RA treatment leads to an accumulation of cells in the S-phase of the cell cycle.[1]

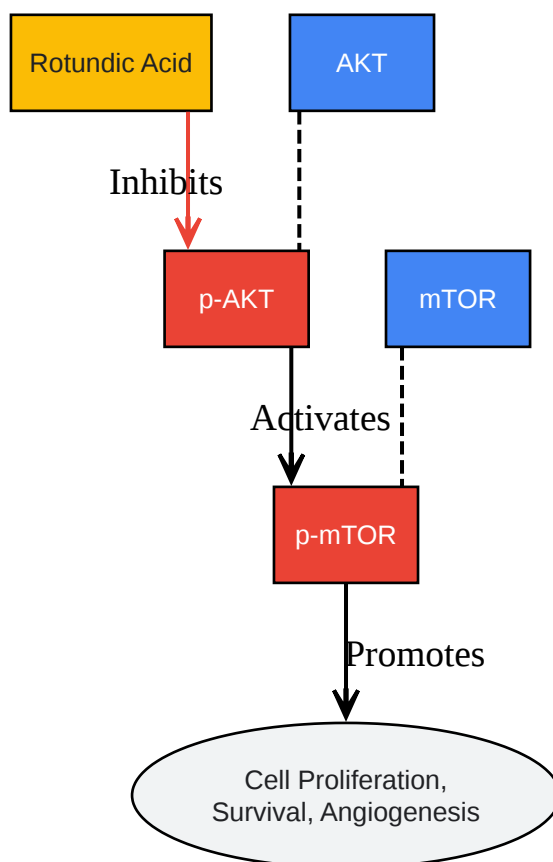
Inhibition of Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. Rotundic acid has demonstrated the ability to inhibit the migration and invasion of cancer cells. In wound healing assays, RA has been shown to impede the closure of a "scratch" in a monolayer of cancer cells, indicating a reduction in cell motility.^[1]

Signaling Pathways

The anticancer effects of Rotundic acid are mediated through the modulation of several critical signaling pathways.

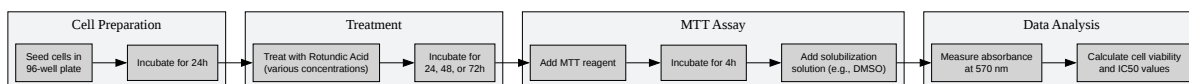
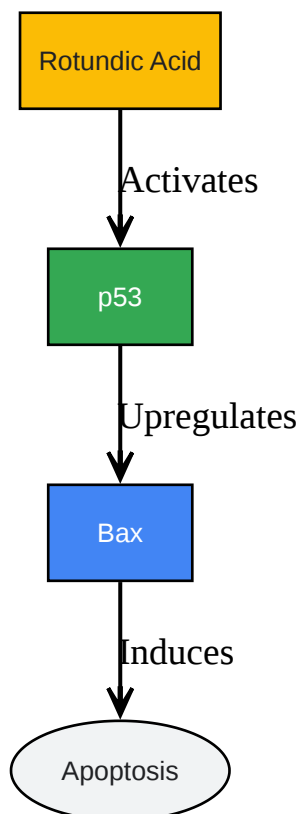
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. Rotundic acid has been shown to inhibit this pathway by reducing the phosphorylation of key components like AKT and mTOR in a concentration-dependent manner.^[1]



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Rotundic acid inhibits the AKT/mTOR signaling pathway.

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. Rotundic acid has been found to induce apoptosis in breast cancer cells through the activation of the p53 pathway.[8] This activation can lead to the upregulation of pro-apoptotic proteins and cell cycle arrest.



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